Lipophilicity Modulation: The Pyridin-4-yl Advantage in logP Control
CAS 892765-86-5 (logP: 1.304 [1]) achieves a significantly lower lipophilicity compared to analogs where the pyridin-4-yl group is replaced by a 4-methylphenyl (logP > 3.0 predicted) or 4-chlorophenyl (logP > 3.5 predicted) substituent [2]. This positions the compound closer to the optimal logP range (1-3) for CNS drug-likeness and oral bioavailability, distinguishing it from more lipophilic congeners that risk poor solubility and high metabolic turnover.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.304 (measured/predicted) |
| Comparator Or Baseline | 4-(3-p-tolyl analog): ~3.2 (predicted); 4-(3-(4-chlorophenyl) analog): ~3.8 (predicted) |
| Quantified Difference | ΔlogP ≈ -1.9 to -2.5 units (more hydrophilic) |
| Conditions | In silico prediction (ZINC15); ALOPGS descriptor |
Why This Matters
A lower logP reduces phospholipidosis risk and improves aqueous solubility, critical for assay reproducibility in biochemical and cell-based screens [1].
- [1] ZINC Database. Substance ZINC000040933715. Physicochemical property data: logP 1.304. Accessed 2026-04-30. View Source
- [2] Poojary, B. et al. Design and evaluation of pyridine-linked 1,3,4-oxadiazole-triazole heterocycles: a synthetic, computational and biological study. Journal of the Iranian Chemical Society (2025). DOI: 10.1007/s13738-025-03276-y View Source
